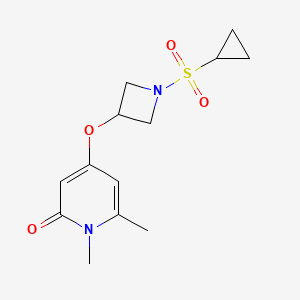
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemically modified derivative that is likely to possess interesting biological activities due to its structural complexity and functional groups. Although the provided papers do not directly discuss this compound, they offer insights into the chemical modification of related azetidinone derivatives and their potential antimicrobial activities.
Synthesis Analysis
The synthesis of related azetidinone derivatives is detailed in the first paper, where the authors describe the chemical modification of sulfazecin to produce 4-substituted derivatives with potent antimicrobial activities . The synthesis involves starting from a cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone and performing a cycloaddition reaction. The use of triethylamine and the isolation of a possible intermediate, an acyl iminium salt, are key steps in the formation of the β-lactam ring, which is a core structure in many antibiotics .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered β-lactam ring, which is crucial for their biological activity. The stereochemistry of these compounds is also significant, as the cis isomers have been found to be more active than their trans counterparts, particularly against certain bacteria . The compound of interest would also have a complex molecular structure due to the presence of the cyclopropylsulfonyl group and the pyridinone moiety, which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives typically include cycloaddition to form the β-lactam ring and subsequent modifications to introduce various substituents that can enhance antimicrobial activity . The second paper discusses a stereocontrolled synthesis approach that involves a selective bond cleavage of the four-membered ring and rearrangement to form highly functionalized pyrrolizidine systems . These reactions are indicative of the versatility and reactivity of azetidinone derivatives, suggesting that the compound of interest may also undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one are not discussed in the provided papers, the properties of azetidinone derivatives can be inferred. These compounds are likely to be crystalline solids based on the synthesis of related compounds . Their solubility, melting points, and stability would depend on the specific functional groups present. The presence of the sulfonyl and pyridinone groups in the compound of interest suggests it may have unique solubility characteristics and could be stable under various conditions.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Azetidinone compounds, including those related to the specified chemical, have been extensively studied for their unique reaction mechanisms and synthetic applications. For instance, the cycloaddition behavior of allenes toward pyridine N-oxides has been explored, highlighting the formation of azetidine-type cycloadducts through sigmatropic rearrangement and cycloaddition processes. This illustrates the compound's potential in facilitating complex chemical synthesis and structural formation in heterocyclic chemistry (Matsuoka et al., 1992).
Antimicrobial and Antifungal Activities
Research into azetidinone derivatives has shown promising antimicrobial and antifungal activities. A study on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives revealed their effectiveness against various bacterial and fungal strains, demonstrating the compound's potential in developing new antibacterial and antifungal agents (Shah et al., 2014).
Antitubercular Activities
Further investigations into pyrimidine-azetidinone analogues have uncovered their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's versatility in addressing multiple health challenges, especially in combating tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).
Biological and Chemical Applications
Azetidinone and its derivatives have been synthesized and evaluated for various biological activities, including as potential antidepressant and nootropic agents. This reflects the broader implications of these compounds in medicinal chemistry and neuropharmacology (Thomas et al., 2016).
Heterocyclic Compound Synthesis
The compound also plays a crucial role in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which have been explored for their antibacterial properties, showcasing the potential for new drug development and chemical synthesis applications (Azab et al., 2013).
Eigenschaften
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-5-10(6-13(16)14(9)2)19-11-7-15(8-11)20(17,18)12-3-4-12/h5-6,11-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZUJQSIYLMHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)
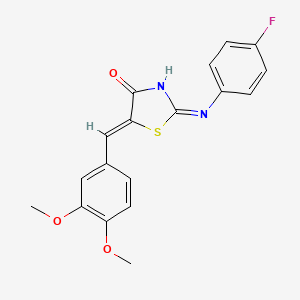
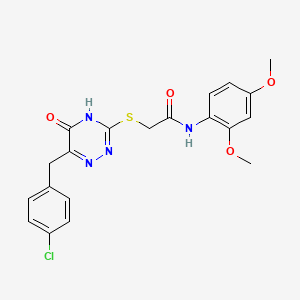

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)
![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)
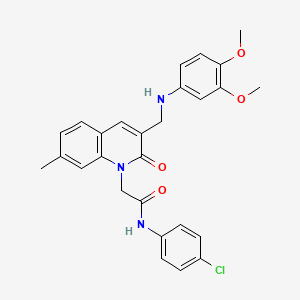
![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)
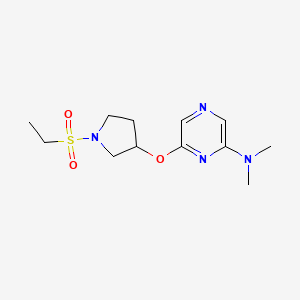
![N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2517889.png)
![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

